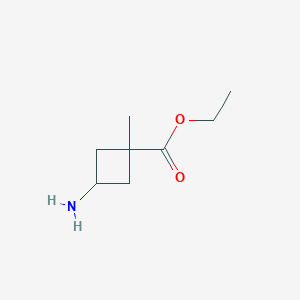

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate

Description

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate: is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclobutanecarboxylate, featuring an amino group and an ethyl ester group

Properties

IUPAC Name |

ethyl 3-amino-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)4-6(9)5-8/h6H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIDITHWVZAHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801172989 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-1-methyl-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-83-1 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-1-methyl-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl cis-3-amino-1-methylcyclobutanecarboxylate typically involves the following steps:

Cyclobutanone Synthesis: The starting material, cyclobutanone, is synthesized through the cyclization of 1,4-dihalobutanes.

Amination: The cyclobutanone undergoes amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Esterification: The resulting amino-cyclobutanone is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl cis-3-amino-1-methylcyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Nitro or imino derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted cyclobutanecarboxylate derivatives.

Scientific Research Applications

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl cis-3-amino-1-methylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Pathways: The compound may modulate enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate can be compared with other similar compounds, such as:

Ethyl trans-3-amino-1-methylcyclobutanecarboxylate: Differing in the spatial arrangement of the amino group.

Mthis compound: Differing in the ester group.

Ethyl cis-3-amino-2-methylcyclobutanecarboxylate: Differing in the position of the methyl group.

Uniqueness: The unique cis-configuration of the amino group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- CAS Number : 1987332-74-0

The compound features a cyclobutane ring with an amino group, which is critical for its biological interactions. The unique cis configuration of the amino group contributes to its distinct chemical behavior compared to other structural isomers.

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclobutanone Synthesis : Starting from 1,4-dihalobutanes, cyclobutanone is synthesized.

- Amination : The cyclobutanone undergoes amination with ammonia or an amine to introduce the amino group.

- Esterification : The resulting amino-cyclobutanone is esterified with ethanol in the presence of an acid catalyst.

This process can be scaled for industrial production, optimizing conditions for yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells in several types of tumors, including:

- Breast cancer

- Lung cancer

- Colorectal cancer

The proposed mechanism involves modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it may interact with proteins involved in the regulation of the cell cycle and apoptosis, promoting programmed cell death in malignant cells.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and ionic interactions with biological macromolecules. This interaction can influence enzyme activity and receptor binding, leading to alterations in metabolic pathways and cellular responses.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating potent activity comparable to standard antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

A research article in Cancer Research reported that treatment with this compound resulted in a 50% reduction in proliferation rates of colorectal cancer cells at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways.

Comparative Analysis with Similar Compounds

| Compound | Configuration | Biological Activity |

|---|---|---|

| This compound | Cis | Antimicrobial, anticancer |

| Ethyl trans-3-amino-1-methylcyclobutanecarboxylate | Trans | Lower antimicrobial activity |

| Ethyl cis-3-amino-2-methylcyclobutanecarboxylate | Cis (different methyl position) | Similar anticancer properties |

The comparative analysis highlights that the cis configuration plays a crucial role in enhancing the biological activities of this compound compared to its structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.